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molecular formula C14H11ClN2O B8683439 3-chloro-2-(4-methoxyphenyl)-2H-indazole

3-chloro-2-(4-methoxyphenyl)-2H-indazole

Cat. No. B8683439
M. Wt: 258.70 g/mol
InChI Key: BGFPONYYROEFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07674802B2

Procedure details

To a mixture of the product from step 2 (12.0 g, 0.05 mol) in acetanotrile (250 mL) was added POCl3 (11.5 g, 0.74 mol), and heated to 80° C. for 4 h. After the reaction mixture was cooled to room temperature, water (500 ml) was added. The product was collected on a filter, and washed with water. After dried under vacuum, the title compound (8 g, 67%) was obtained; MS (ESI+) m/z 259 (M+1, 100).
Name
product
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
11.5 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
67%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:17](O)=[C:16]3[C:11]([CH:12]=[CH:13][CH:14]=[CH:15]3)=[N:10]2)=[CH:5][CH:4]=1.O=P(Cl)(Cl)[Cl:21]>O>[Cl:21][C:17]1[N:9]([C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[N:10]=[C:11]2[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]2

Inputs

Step One
Name
product
Quantity
12 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N1N=C2C=CC=CC2=C1O
Step Two
Name
Quantity
11.5 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The product was collected on a filter
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1N(N=C2C=CC=CC12)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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